2-Benzyl-2-ethylbutanoic acid
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Overview
Description
2-Benzyl-2-ethylbutanoic acid is an organic compound with the molecular formula C₁₃H₁₈O₂ It is a carboxylic acid derivative characterized by a benzyl group attached to the second carbon of a 2-ethylbutanoic acid backbone
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize this compound involves the reaction of a Grignard reagent with a suitable ester or acid chloride. For example, benzylmagnesium chloride can react with ethyl 2-ethylbutanoate to form the desired product after hydrolysis.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with 2-ethylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods:
Oxidation of Alkylbenzenes: Industrially, the compound can be produced by the oxidation of 2-benzyl-2-ethylbutane using strong oxidizing agents like potassium permanganate or chromium trioxide.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, to form benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products:
Oxidation Products: Benzyl alcohol, benzaldehyde.
Reduction Products: Benzyl alcohol derivatives.
Scientific Research Applications
2-Benzyl-2-ethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-ethylbutanoic acid involves its interaction with various molecular targets, primarily through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The benzyl group can also participate in hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
2-Phenylbutanoic Acid: Similar structure but with a phenyl group instead of a benzyl group.
2-Benzylpropanoic Acid: Similar structure but with a propanoic acid backbone.
Uniqueness:
Structural Features: The presence of both a benzyl group and an ethyl group on the butanoic acid backbone makes 2-Benzyl-2-ethylbutanoic acid unique.
Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the benzyl and ethyl groups, respectively, making it distinct from its analogs.
Properties
CAS No. |
5343-57-7 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-benzyl-2-ethylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-3-13(4-2,12(14)15)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,14,15) |
InChI Key |
UZFOEXICQDPNLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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